molecular formula C22H26N4O3 B5709036 N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE

N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE

Cat. No.: B5709036
M. Wt: 394.5 g/mol
InChI Key: XVLPNIQHLIYJIY-LFVJCYFKSA-N
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Description

N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring, which is known for its versatility in pharmaceutical applications, and a phenylacetamide moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halide and morpholine.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an amidation reaction, typically involving an amine and an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analogue with similar structural features but lacking the morpholine ring.

    Morpholine Derivatives: Compounds containing the morpholine ring but with different substituents.

    Phenylacetamide Derivatives: Compounds with variations in the acetamide moiety or the phenyl ring.

Uniqueness

N-{4-[(1E)-1-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]ETHYL]PHENYL}ACETAMIDE is unique due to its combination of the morpholine ring and the phenylacetamide moiety, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16(19-7-9-21(10-8-19)23-17(2)27)24-25-22(28)20-5-3-18(4-6-20)15-26-11-13-29-14-12-26/h3-10H,11-15H2,1-2H3,(H,23,27)(H,25,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLPNIQHLIYJIY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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